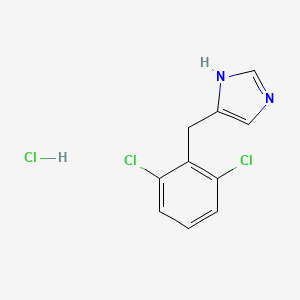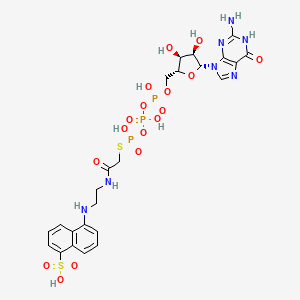
GTP-SF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine-5’-triphosphate (GTP) is a purine nucleoside triphosphate that plays a crucial role in various cellular processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. GTP has the guanine nucleobase attached to the 1’ carbon of the ribose and the triphosphate moiety attached to ribose’s 5’ carbon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine-5’-triphosphate can be synthesized through enzymatic methods involving guanosine diphosphate (GDP) and inorganic phosphate (Pi). The reaction is catalyzed by nucleoside diphosphate kinase (NDK), which transfers a phosphate group from ATP to GDP, forming GTP .
Industrial Production Methods
Industrial production of guanosine-5’-triphosphate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of GTP, ensuring high yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine-5’-triphosphate undergoes several types of chemical reactions, including:
Hydrolysis: GTP is hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate (Pi) by GTPases.
Phosphorylation: GTP can transfer its phosphate group to other molecules, a process catalyzed by kinases.
Common Reagents and Conditions
Hydrolysis: Catalyzed by GTPases, often requiring magnesium ions (Mg²⁺) as cofactors.
Phosphorylation: Catalyzed by kinases, typically in the presence of ATP and specific substrates.
Major Products
Applications De Recherche Scientifique
Guanosine-5’-triphosphate is widely used in scientific research due to its involvement in numerous cellular processes:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in chromatography.
Biology: Essential for RNA synthesis, protein synthesis, and signal transduction.
Medicine: Studied for its role in various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
Guanosine-5’-triphosphate exerts its effects through its role as an energy source and as a signaling molecule. It binds to and activates GTP-binding proteins (GTPases), which then undergo conformational changes to regulate various cellular processes. The hydrolysis of GTP to GDP and Pi provides the energy required for these processes .
Comparaison Avec Des Composés Similaires
Guanosine-5’-triphosphate is similar to other nucleoside triphosphates, such as adenosine triphosphate (ATP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). GTP is unique in its specific role in RNA synthesis and its involvement in signal transduction through GTPases . Other nucleoside triphosphates primarily serve as energy sources or substrates for DNA and RNA synthesis .
Similar Compounds
Adenosine triphosphate (ATP): Primarily used as an energy source in cellular processes.
Cytidine triphosphate (CTP): Involved in the synthesis of phospholipids and RNA.
Uridine triphosphate (UTP): Plays a role in glycogen synthesis and RNA synthesis.
Propriétés
Numéro CAS |
76709-18-7 |
|---|---|
Formule moléculaire |
C24H30N7O17P3S2 |
Poids moléculaire |
845.6 g/mol |
Nom IUPAC |
5-[2-[[2-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C24H30N7O17P3S2/c25-24-29-21-18(22(35)30-24)28-11-31(21)23-20(34)19(33)15(46-23)9-45-49(36,37)47-50(38,39)48-51(40,41)52-10-17(32)27-8-7-26-14-5-1-4-13-12(14)3-2-6-16(13)53(42,43)44/h1-6,11,15,19-20,23,26,33-34H,7-10H2,(H,27,32)(H,36,37)(H,38,39)(H,40,41)(H,42,43,44)(H3,25,29,30,35)/t15-,19-,20-,23-/m1/s1 |
Clé InChI |
FTQQIVREXSHYRP-NSOPBCBCSA-N |
SMILES isomérique |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


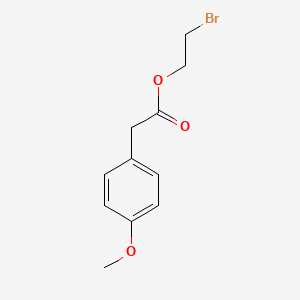


![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
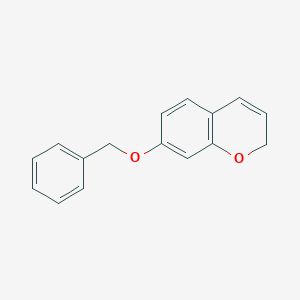
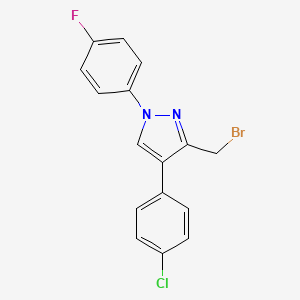

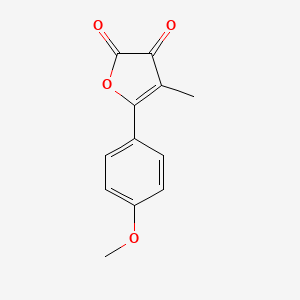
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)
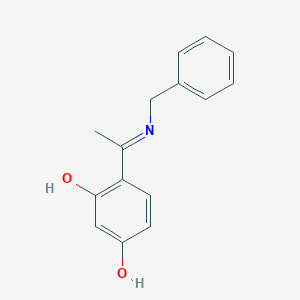
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
